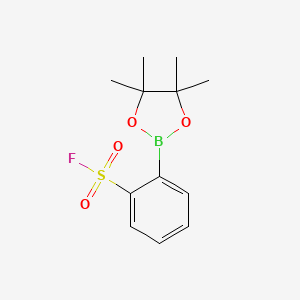
(2-(Fluorosulfonyl)phenyl)boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride is a chemical compound that features a boron-containing dioxaborolane ring attached to a benzene ring, which is further substituted with a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride typically involves the reaction of a boronic acid derivative with a sulfonyl fluoride precursor. One common method includes the use of 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene as a starting material, which is then reacted with a sulfonyl fluoride reagent under appropriate conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Coupling Reactions: The boron-containing dioxaborolane ring can engage in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of a base and an appropriate solvent.
Suzuki-Miyaura Coupling: This reaction often employs palladium catalysts and bases such as potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Coupling Reactions: Products are biaryl compounds, which are valuable intermediates in organic synthesis and materials science.
Scientific Research Applications
2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Materials Science: The compound is employed in the development of advanced materials, including polymers and electronic devices.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds and bioactive molecules.
Mechanism of Action
The mechanism of action of 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The sulfonyl fluoride group acts as an electrophile, making it susceptible to nucleophilic attack, while the boron-containing dioxaborolane ring facilitates cross-coupling reactions through the formation of boronate esters .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
- 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 1,4-benzenediboronic acid bis(pinacol) ester
- 1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
Uniqueness
2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride is unique due to the presence of both a boron-containing dioxaborolane ring and a sulfonyl fluoride group. This combination imparts distinct reactivity and versatility, making it valuable in various synthetic applications and research fields .
Properties
Molecular Formula |
C12H16BFO4S |
|---|---|
Molecular Weight |
286.13 g/mol |
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C12H16BFO4S/c1-11(2)12(3,4)18-13(17-11)9-7-5-6-8-10(9)19(14,15)16/h5-8H,1-4H3 |
InChI Key |
LFEWQOSAFIQOJX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















